3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane
Description
3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane is a bicyclic organic compound featuring a strained cyclopropane ring fused to an oxolane (tetrahydrofuran) moiety. The cyclopropane ring is substituted with a chloromethyl group, while the oxolane ring contributes to the molecule’s polarity and conformational rigidity. This compound is of interest in pharmaceutical and synthetic chemistry due to:
- Structural uniqueness: The cyclopropane’s strain and oxolane’s ether linkage may influence pharmacokinetic properties, such as metabolic stability and membrane permeability.
- Applications: Likely intermediates in drug synthesis, particularly for bioactive molecules leveraging cyclopropane’s stability under physiological conditions.
Properties
Molecular Formula |
C9H15ClO |
|---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-[[1-(chloromethyl)cyclopropyl]methyl]oxolane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h8H,1-7H2 |
InChI Key |
NWZVUBFHXXPGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2(CC2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane typically involves the reaction of cyclopropylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Oxolane derivatives with additional oxygen functionalities.
Reduction: 3-{[1-(Methyl)cyclopropyl]methyl}oxolane.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity
- Chloromethyl vs. Carboxymethyl :
- The chloromethyl group in the target compound enhances electrophilicity, favoring SN2 reactions or cross-coupling chemistry. In contrast, carboxymethyl substituents (as in compounds) introduce acidity (pKa ~4-5), enabling salt formation or conjugation with amines .
- Polarity : Carboxymethyl analogs exhibit higher water solubility due to ionizable carboxylic acid groups, whereas the chloromethyl variant is more lipophilic.
Functional Group Impact on Bioactivity
- Oxolane vs. Sulfanyl Linkages: The oxolane ring in the target compound provides ether oxygen lone pairs, facilitating weak hydrogen bonding. This may enhance membrane permeability compared to sulfanyl groups, which participate in stronger thiol-mediated interactions (e.g., disulfide bonds) but are prone to oxidation . Quinoline-containing analogs () demonstrate aromatic stacking and receptor-targeting capabilities, which the oxolane-based compound lacks unless further functionalized.
Research Findings and Implications
- Pharmacological Potential: While compounds (e.g., Montelukast derivatives) are clinically validated for asthma, the target compound’s lack of extended conjugation or ionizable groups limits direct therapeutic use. However, its lipophilicity suggests utility in prodrug designs or central nervous system-targeted agents.
Biological Activity
The compound 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and significant research findings.
Chemical Structure and Properties
3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane features a cyclopropyl group attached to an oxolane ring, which may influence its reactivity and biological interactions. The chloromethyl group is hypothesized to enhance the compound's ability to interact with biological targets.
The biological activity of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological processes:
- Enzyme Interaction : The chloromethyl group may facilitate covalent bonding with nucleophilic sites on enzymes, altering their activity.
- Cell Signaling Pathways : The compound may modulate pathways related to cell proliferation and apoptosis, potentially leading to therapeutic effects against cancer cells.
Biological Activity Assays
Research has demonstrated that 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane exhibits notable biological activities. Below are key findings from various studies:
| Biological Activity | Target | IC50/ MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC = 62.5 µg/mL | |
| Anticancer | HeLa cells | IC50 = 226 µg/mL | |
| Anti-inflammatory | COX-2 | IC50 = 23.8 µM |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane against various bacteria, showing significant inhibition against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicated effective antibacterial properties, suggesting potential use in treating infections caused by resistant strains.
- Anticancer Potential : In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines such as HeLa and A549. The observed IC50 values suggest that it could be a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Preliminary studies indicated that the compound could reduce the expression of inflammatory markers such as COX-2 and iNOS, highlighting its potential as an anti-inflammatory agent in therapeutic applications.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane. Studies have shown that modifications to the chemical structure can significantly impact its potency and selectivity against specific biological targets:
- Structural Modifications : By altering substituents on the oxolane ring or cyclopropyl group, researchers have developed analogues with improved biological activities.
- Computational Studies : In silico analyses have provided insights into the binding affinities of these compounds with target proteins, aiding in the rational design of more effective derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
